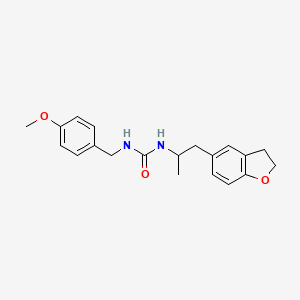

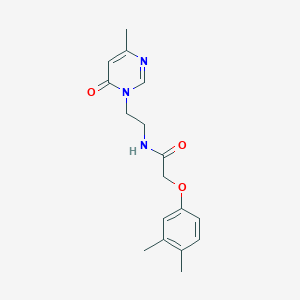

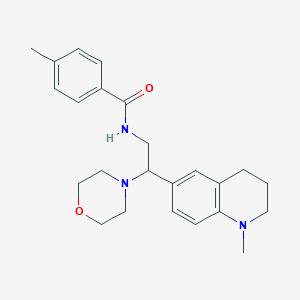

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is a synthetic compound that has been developed for scientific research applications. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Analytical Applications

Deuterium-Labeled Compounds for LC–MS Analysis : A study by Liang et al. (2020) focused on the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound with potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The stable deuterium-labeled compound can serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in drug absorption, distribution, and other pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).

Inhibitory Potential and Enzyme Targeting

Glycogen Synthase Kinase-3β Inhibition : Vasdev et al. (2005) and other studies have identified AR-A014418 and related compounds as highly selective inhibitors of glycogen synthase kinase-3β (GSK-3β), with implications for cerebral positron emission tomography (PET) studies and potential applications in neurodegenerative disease research. However, the poor brain penetration of these compounds limits their use in cerebral PET studies, suggesting a need for further investigation into their pharmacological mechanisms (Vasdev et al., 2005).

Natural Source Derivatives and Their Potential

Urea Derivatives from Natural Sources : Research by Tsopmo et al. (1999) identified urea derivatives from the roots of Pentadiplandra brazzeana, including N-Benzyl-N'-(4-methoxybenzyl)urea, highlighting the potential of naturally sourced compounds for pharmacological applications (Tsopmo et al., 1999).

properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14(11-16-5-8-19-17(12-16)9-10-25-19)22-20(23)21-13-15-3-6-18(24-2)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEENLSUPTQMVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)

![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)

![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)

![3-Piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B2605253.png)

![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)